Home > Products > Screening Compounds P58449 > 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine
1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine -

1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine

Catalog Number: EVT-4328999
CAS Number:
Molecular Formula: C29H33N5O3
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

Compound Description: TJ08 is a novel benzimidazole derivative with potent antileukemic activity. It was synthesized using a novel microwave-assisted protocol that significantly reduced the reaction time compared to conventional methods [].

Relevance: While TJ08 belongs to the benzimidazole class and 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine features a piperazine moiety, both compounds share a common structural motif: a benzene ring substituted with both nitro and a substituted phenyl group. This similarity suggests potential exploration of benzimidazole derivatives as potential anticancer agents with structural modifications inspired by the piperazine-containing compound. []

3,4-Dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (OPC-8212)

Compound Description: OPC-8212 is a positive inotropic agent. Studies on its metabolism in various species revealed that it undergoes hydrolysis, oxidation, and conjugation reactions [].

Relevance: Both OPC-8212 and 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine share a core structure consisting of a piperazine ring substituted at the 4-position with a benzoyl moiety. This structural similarity, despite differences in the other substituents and their attachment points to the piperazine ring, points towards a shared potential for biological activity modulation based on the benzoylpiperazine motif. []

2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives

Compound Description: This series of compounds exhibited promising enzyme inhibitory activity against acetyl- and butyrylcholinesterase, along with broad-spectrum antibacterial activity. Notably, compound 5h within this series demonstrated superior inhibitory effects compared to the reference standard, eserine [].

Relevance: Although 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine features a 4-methylbenzoyl substituent on the piperazine ring, exploring alternative substituents like the sulfonylbenzyl group, as seen in these derivatives, could provide insights into structure-activity relationships and potentially lead to enhanced biological activities. []

1-Methyl-4-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 812, S-21663)

Compound Description: PMS 812 is a highly potent antidiabetic agent identified through structure-activity relationship studies on 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines. Its mechanism of action involves increased insulin secretion independent of α2 adrenoceptor blockage [].

Relevance: The structural similarity between PMS 812 and 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, particularly the presence of a benzylpiperazine moiety, albeit with different substituents on the benzyl group and at the 2-position of the piperazine ring, suggests a potential avenue for investigating the antidiabetic properties of the latter compound or its derivatives. []

2-(4-Diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride (NIP-101)

Compound Description: NIP-101 is a potent calcium antagonist. Studies on its optical isomers revealed that calcium antagonistic and hypotensive activities were primarily determined by the absolute configuration at the 1,4-dihydropyridine ring [].

Relevance: While structurally distinct, NIP-101 and 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine share a common element: a piperazine ring substituted with a phenylalkyl group at the 4-position. This suggests that modifications to the phenylalkyl substituent, as investigated in NIP-101, could significantly impact the biological activity of the target compound. []

4-Bromo-6-{2-4-(2-nitrophenyl)piperazin-1-ylethyl}-1H-benzimidazole (7c)

Compound Description: Compound 7c is a (2-nitrophenyl)piperazine derivative designed to mimic the catechol moiety of dopamine. It showed higher affinities for dopamine D2, serotonin 5-HT2A, and 5-HT1A receptors compared to clozapine, exhibiting a binding profile characteristic of atypical antipsychotics [].

Relevance: Compound 7c and 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine belong to the same chemical class, both possessing a (2-nitrophenyl)piperazine unit in their structure. This shared scaffold, despite the variation in substituents attached to the piperazine nitrogen, suggests that the target compound might also exhibit affinity towards dopamine and serotonin receptors, potentially warranting further investigation into its pharmacological profile. []

(±)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

Compound Description: NKY-722 is a water-soluble dihydropyridine derivative exhibiting potent calcium antagonist activity. It showed similar potency to nicardipine and was found to be more potent than nifedipine in relaxing various canine arteries [].

Relevance: Despite belonging to different structural classes, NKY-722 and 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine share a common pharmacophore: a 1,4-disubstituted piperazine ring with a nitrophenyl group attached to one of the substituents. This similarity highlights the potential significance of the 1,4-disubstituted piperazine motif in conferring calcium antagonist activity and suggests that the target compound, or its analogs, could be explored for similar properties. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 acts as a pre- and postsynaptic 5-HT1A receptor antagonist. This compound demonstrated favorable effects on bladder function in animal models while showing minimal central nervous system side effects [, ].

Relevance: The structural similarity between Rec 15/3079 and 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine lies in the presence of a common 2-nitrophenylpiperazine moiety. This shared structural feature, despite the differences in the remaining parts of the molecules, suggests that modifications to the target compound, particularly around the piperazine ring, might lead to derivatives with altered 5-HT receptor activity and potential therapeutic applications in bladder function disorders. [, ]

Ethyl 5-(4-tert-butyloxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate

Compound Description: This compound is the major product of a Buchwald-Hartwig coupling reaction involving ethyl 5-bromobenzofuran-2-carboxylate and tert-butyl piperazine-1-carboxylate [].

Relevance: Though structurally distinct from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, this compound highlights the reactivity and versatility of piperazine derivatives in coupling reactions, potentially enabling the synthesis of diverse analogs of the target compound with potentially interesting biological activities. []

(S)-(+)-2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride ((S)-(+)-1)

Compound Description: This compound, synthesized as part of a study on optically active calcium antagonists, demonstrated significant antihypertensive effects in spontaneously hypertensive rats and inhibited [3H]nimodipine binding to rat cardiac membrane homogenate [, ].

Relevance: Although structurally more complex, (S)-(+)-1 and 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine share a common structural motif: a 1-substituted piperazine ring connected to a phenyl ring bearing a 3-nitrophenyl substituent. This similarity, despite the differences in the remaining structural elements, highlights the potential for exploring the antihypertensive properties of the target compound or its derivatives, especially considering the presence of the pharmacologically relevant nitrophenylpiperazine moiety in both structures. [, ]

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D is a potent and orally bioavailable CCR5 antagonist that acts as an HIV-1 inhibitor. Its development involved optimizing the benzylic substituent to enhance receptor selectivity and potency [].

Relevance: Although structurally diverse from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, Sch-417690/Sch-D emphasizes the significance of benzylic substitutions on piperazine rings for modulating receptor selectivity and potency. This suggests that exploring modifications to the benzyl group in the target compound could lead to derivatives with improved interactions with specific biological targets, potentially influencing their pharmacological profiles. []

1-Phenyl-7-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine (1)

Compound Description: Compound 1 serves as a key starting material in the synthesis of various N- and S-substituted derivatives that were evaluated for their analgesic, anti-amphetamine hyperactivity, and anti-apomorphine stereotypy activities [].

Relevance: Though structurally distinct from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, this compound highlights the potential of utilizing heterocyclic scaffolds, like the pyrimido[4,5-d]pyrimidine system, for developing novel analogs of the target compound with potential central nervous system activity. Exploring such modifications could be beneficial for expanding the therapeutic potential of this class of compounds. []

1-Methyl-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives

Compound Description: This series of compounds exhibited notable antibacterial activities against various plant pathogens, with 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4d) and 1-methyl-4-[5-(4-propinyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4n) demonstrating superior efficacy [].

Relevance: While structurally diverse from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, these compounds demonstrate the potential of incorporating a thiadiazole ring into the structure. Exploring the introduction of a thiadiazole moiety, known for its antibacterial properties, could lead to derivatives of the target compound with enhanced or modified biological activities, potentially expanding its therapeutic potential. []

Compound Description: These compounds are potent inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation. Structure-activity relationship studies revealed the importance of the (thio)urea moiety, phenyl ring, linker, and piperazine substituents for activity and selectivity [].

Relevance: Despite belonging to different structural classes, these derivatives and 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine share a common pharmacophore: a piperazine ring with diverse substituents. The extensive SAR studies on these PDGFR inhibitors highlight the importance of optimizing substituents on the piperazine ring for enhancing potency and selectivity towards specific targets. Similar strategies could be applied to the target compound, exploring various substituents, including (thio)carbamoyl groups, to potentially modulate its biological activity and target affinity. []

2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine

Compound Description: This compound was synthesized through a specific reaction involving 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile and N-methylpiperazine in the presence of an acid salt of N-methylpiperazine [].

Relevance: While structurally distinct from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, this compound exemplifies the use of N-methylpiperazine as a building block in heterocyclic synthesis. This highlights the potential for synthesizing analogs of the target compound by employing differently substituted piperazine derivatives, potentially leading to compounds with modified physicochemical properties and biological activities. []

1-(4-Aminophenyl)-4-[(4,7-dimethoxy-1-benzothien-2-yl)carbonyl]piperazine (6)

Compound Description: This compound serves as a key intermediate in the synthesis of benzothiophene arylpiperazine derivatives, which were designed as potential serotonergic agents with 5-HT1A receptor affinity [, ].

Relevance: Despite the structural differences, the presence of a substituted piperazine ring linked to a benzoyl moiety in both compound 6 and 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine suggests a potential shared interest in serotonergic activity. This structural similarity within the context of targeting serotonergic receptors highlights the importance of the benzoylpiperazine motif and encourages the exploration of analogous modifications in the target compound to further investigate its potential for interacting with 5-HT receptors. [, ]

tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (1)

Compound Description: Compound 1 is an important intermediate in the synthesis of biologically active benzimidazole compounds and was synthesized via an amination reaction of 4-iodo-2-methyl-6-nitroaniline [].

Relevance: Compound 1 and 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine share a common structural element: a piperazine ring substituted with a nitrophenyl group. This similarity, despite differences in other substituents and their positions, suggests the possibility of exploring the synthesis and biological activity of benzimidazole derivatives derived from the target compound. []

2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate

Compound Description: The crystal structure of this compound reveals the piperazine ring adopting a chair conformation and weak intermolecular interactions contributing to its packing arrangement [].

Relevance: While structurally distinct, this compound and 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine both contain a 4-nitrophenylpiperazine moiety. This shared feature emphasizes the potential conformational flexibility of the piperazine ring, which can influence the overall shape and potential interactions of the target compound with biological targets. []

1-Benzyl-3-(4-nitrophenyl)thiourea

Compound Description: This compound functions as an ionophore in a PVC-based membrane sensor selective for thiocyanate (SCN-) ions. The sensor showed high selectivity for SCN- over other anions, demonstrating its potential application in analytical chemistry [].

Relevance: While structurally different from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, this compound highlights the utility of incorporating a benzyl and a 4-nitrophenyl group within a molecule for achieving specific interactions with ions. This suggests that exploring similar structural motifs within the context of the target compound could potentially lead to derivatives with interesting ion-binding properties or activities. []

1-(N1-Benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine

Compound Description: The crystal structure of this compound has been elucidated, providing insights into its molecular geometry and potential for intermolecular interactions [].

Relevance: Although structurally diverse from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, this compound highlights the use of benzyl and nitroimidazole groups in conjunction with piperazine. This suggests potential exploration of incorporating nitroimidazole moieties, known for their biological activities, into the target compound to potentially generate new analogs with different pharmacological profiles. []

Phenyl and Benzyl 4-Nitrophenylsulfamate Esters

Compound Description: These compounds provided valuable insights into associative and dissociative mechanisms of hydrolysis in different pH conditions, demonstrating the influence of substituents on reactivity [].

Relevance: Although structurally different from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, these compounds exemplify how subtle structural modifications, like changing a phenyl to a benzyl group, can significantly impact the reactivity and stability of molecules. This knowledge is essential when considering potential metabolic pathways and stability of the target compound or its analogs under different physiological conditions. []

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

Compound Description: Compound 7 emerged as a potent inhibitor of HIV-1 assembly, targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein [].

Relevance: While structurally diverse from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, Compound 7 demonstrates the potential of piperazine derivatives as scaffolds for developing antiviral agents. The identification of this compound as a potent HIV-1 inhibitor suggests that exploring modifications to the target compound, particularly incorporating heterocycles like oxadiazole, could lead to novel derivatives with potential antiviral activities. []

2-Methyl-4-nitro-9-[(4-benzyl)piperazin-1-yl]acridine (CP-05)

Compound Description: CP-05 showed significant antioxidant activity in DPPH assays and demonstrated favorable binding energy in molecular docking studies with α-tocopherol as a reference compound [].

Relevance: Despite being structurally different from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, CP-05 highlights the potential of incorporating a benzylpiperazine moiety into different heterocyclic systems, such as acridine, for achieving desirable antioxidant properties. This suggests that exploring similar modifications in the target compound, potentially by incorporating it into an acridine framework, could lead to derivatives with enhanced antioxidant activity. []

3-Benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenylamino)-1,3-oxazolidines (6a-e)

Compound Description: This series of oxazolidine derivatives displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans [].

Relevance: Though structurally different from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, these compounds exemplify the use of benzyl and nitrophenyl groups within a heterocyclic framework, like oxazolidine, for achieving antimicrobial activity. This suggests the potential of designing analogs of the target compound incorporating such heterocyclic moieties to potentially enhance its biological activity or explore its potential as an antimicrobial agent. []

Compound Description: This radiolabeled compound, synthesized using a modified Hantzsch synthesis, was designed for studying the metabolism and distribution of CV-4093 (2HCl), a calcium channel blocker, in animal models [].

Relevance: Although structurally different from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, this compound highlights the potential for synthesizing radiolabeled analogs of the target compound. Such labeled derivatives would be valuable tools for investigating the target compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, which are crucial for understanding its behavior in biological systems. []

(4-Benzylpiperazinyl)-2-oxo-2 ethylene flavonoid derivatives

Compound Description: This series of flavonoid derivatives, characterized by the presence of a (4-benzylpiperazinyl)-2-oxo-2 ethylene moiety, represents a class of compounds with potential pharmacological activities [, ].

Relevance: While structurally distinct from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, these derivatives emphasize the potential of combining a benzylpiperazine moiety with a flavonoid scaffold. This suggests the possibility of exploring similar hybrid molecules incorporating the target compound's framework with a flavonoid unit to potentially generate new chemical entities with unique biological activities. [, ]

1-Phenyl-4-(5-nitro-2-furfurylideneamino)piperazine

Compound Description: This compound exhibited bactericidal activity against Bacillus subtilis and Clostridium perfringens [].

Relevance: Although structurally different from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, this compound highlights the potential of incorporating a nitrofuryl moiety, known for its antimicrobial properties, into piperazine derivatives. This suggests that exploring modifications to the target compound by introducing a nitrofuryl group could lead to derivatives with enhanced or modified antimicrobial activity. []

Benzyl 4-Nitrophenyl Carbonate

Compound Description: This compound is a useful reagent for protecting the indole nucleus of tryptophan in peptide synthesis [].

Relevance: While not directly related to 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine in terms of structure or biological activity, this compound emphasizes the utility of benzyl and 4-nitrophenyl groups in organic synthesis. This suggests the potential for utilizing similar protecting group strategies when synthesizing analogs or derivatives of the target compound, especially if modifications involve sensitive functional groups that require protection during specific reaction steps. []

Compound Description: These compounds were synthesized and evaluated for their anti-HIV activity. Compounds 9 and 13, possessing an alkylsulfanyl group at the C-5 position of the nitroimidazole core, showed promising inhibition of HIV-1 replication [].

Relevance: Though structurally different from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, these compounds demonstrate the potential of incorporating a nitroimidazole moiety, known for its biological activities, into structures with piperazine rings. This suggests that exploring the introduction of a nitroimidazole unit into the target compound could lead to new analogs with potentially interesting pharmacological profiles, including antiviral activity. []

N′-[4-(Quinoxaline-2-yl)-piperazine-1-yl]methyl-5-chloro-1H-indole,2,3-dion-3-metformin (4c) and N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1H-indole,2,3-dion-3-metformin (4b)

Compound Description: These 2-piperazinyl quinoxaline derivatives, containing isatin-based thio/semicarbazones and/or Schiff bases of Metformin, exhibited excellent anti-proliferative activities against human ovarian and colon tumor cell lines. Molecular docking and dynamics simulations suggested their potential as multi-target cancer chemotherapy agents [].

Relevance: Although structurally distinct from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, compounds 4c and 4b highlight the potential of incorporating a piperazine ring, particularly a 2-piperazinyl quinoxaline moiety, into structures with known anticancer scaffolds. This suggests exploring the integration of the target compound's framework with similar pharmacophores or the introduction of quinoxaline and isatin-based moieties to potentially develop novel anticancer agents. []

N-(4-Cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211) and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9)

Compound Description: These arylpiperazine derivatives exhibited high affinity for serotonin 5-HT7 receptors, acting as potent and long-lasting inhibitors of receptor binding and function [].

Relevance: Despite structural differences, LP-211, MEL-9, and 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine share a common structural motif: a piperazine ring substituted with a benzyl group. This similarity, despite variations in other substituents and their positions, highlights the potential of modifying the benzyl substituent and exploring different linker groups in the target compound to modulate its affinity for serotonin receptors, potentially leading to derivatives with enhanced selectivity or potency. []

Compound Description: These 1-phenyl-3-piperazinyl-2-propanone derivatives exhibit antimuscarinic activity and show potential in treating urinary incontinence associated with bladder muscle instability. Compound 24 showed functional selectivity for the M3 muscarinic receptor, while compound 25 displayed high selectivity for M3 over M1 and M2 muscarinic receptors [].

Relevance: While structurally different from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, these compounds highlight the significance of the benzylpiperazine moiety in achieving antimuscarinic activity and selectivity. This suggests that modifying the target compound by incorporating a similar benzylpiperazine unit, perhaps linked through a propanone linker, could lead to derivatives with potential as antimuscarinic agents for treating bladder dysfunction. []

1-(2',4'-Dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)-4-methylpiperazine (7f)

Compound Description: 7f is a potent antihyperglycemic agent that improves glucose tolerance in a rat model of type II diabetes. Its mechanism of action involves stimulating insulin secretion, and it displays low affinity for α2-adrenoceptors and imidazoline binding sites [].

Relevance: Although structurally distinct from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, 7f highlights the potential of incorporating a benzylpiperazine moiety into structures targeting glucose homeostasis. This suggests that modifying the target compound by introducing similar structural features, such as a substituted benzyl group on the piperazine ring, could lead to derivatives with potential antidiabetic properties. []

Compound Description: These pyrido(2,3-d)pyrimidine derivatives exhibited potent antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa, surpassing the activity of piromidic acid [].

Relevance: Although structurally distinct from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, compounds 22 and 51 highlight the potential of incorporating a piperazine ring into heterocyclic systems with known antibacterial properties, like the pyrido(2,3-d)pyrimidine scaffold. This suggests exploring the introduction of a similar pyrido(2,3-d)pyrimidine moiety into the target compound's structure to potentially enhance its antibacterial activity or develop new analogs with targeted activity against specific bacterial strains. []

1-(3-Methoxy-4-propyloxy-5-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-diketone (1)

Compound Description: This compound was synthesized using vitamin B1 as a catalyst, showcasing a more efficient and cost-effective method compared to previously reported procedures [].

Relevance: While structurally different from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, this compound highlights the importance of exploring alternative synthetic strategies for related compounds. This emphasizes the need to optimize reaction conditions and catalyst systems to improve the synthesis of the target compound or its derivatives, potentially leading to more efficient and cost-effective methods for large-scale production or medicinal chemistry applications. []

6-[4-(3-Benzisoxazolyl)-1-piperazinyl]-1-(2-hydroxyphenyl)-1-hexanone (40) and 6-[4-(3-Benzisoxazolyl)-1-piperazinyl]-1-(2-methoxyphenyl)-1-hexanone (43)

Compound Description: These compounds exhibited high affinity for the 5-HT7 receptor and showed agonist properties in functional assays [].

Relevance: Though structurally different from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, these compounds showcase the potential of piperazine derivatives, particularly those containing a benzisoxazole moiety, for targeting the 5-HT7 receptor. This suggests that incorporating similar pharmacophores into the target compound's structure could lead to derivatives with modified 5-HT7 receptor activity, potentially leading to novel therapeutic agents for conditions where this receptor plays a role. []

(Z)-5-(4-Chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one (3)

Compound Description: This compound, belonging to the 2-amine derivatives of 5-arylidene-3H-imidazol-4(5H)-ones, acts as a bacterial efflux pump inhibitor. It reverses multidrug resistance in E. coli by inhibiting the AcrA/AcrB/TolC efflux pump [].

Relevance: Although structurally diverse from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, this compound demonstrates the potential of incorporating a piperazine ring, particularly a hydroxyethylpiperazine moiety, into structures targeting bacterial efflux pumps. This suggests that exploring modifications to the target compound by introducing similar structural features, such as a hydroxyethyl group on the piperazine ring, could lead to derivatives with potential antibacterial activity against multidrug-resistant bacteria. []

rac-3-{4-[(4-Nitrobenzylidene)amino]-3-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl}-1,3-diphenylpropan-1-one

Compound Description: The crystal structure of this compound has been determined, revealing the spatial arrangement of its molecular components and potential for intermolecular interactions [].

Relevance: Despite being structurally different from 1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, this compound exemplifies the use of nitrobenzylidene and triazole moieties in organic synthesis. This suggests potential exploration of incorporating such pharmacophores, known for their diverse biological activities, into the target compound to potentially develop new analogs with modified pharmacological profiles. []

Properties

Product Name

1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine

IUPAC Name

[4-[3-(4-benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone

Molecular Formula

C29H33N5O3

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C29H33N5O3/c1-23-7-9-25(10-8-23)29(35)33-19-17-31(18-20-33)26-11-12-27(34(36)37)28(21-26)32-15-13-30(14-16-32)22-24-5-3-2-4-6-24/h2-12,21H,13-20,22H2,1H3

InChI Key

UXWTVHASWHZCTR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCN(CC4)CC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCN(CC4)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.